Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a thiophene derivative featuring a five-membered dihydrothiophene ring fused with a 4-oxo group and substituted with a 4-toluidino (para-methylanilino) moiety at the 2-position and an ethyl ester at the 3-position. This structure confers unique chemical and biological properties, making it a candidate for medicinal chemistry research.
Synthesis routes often involve multi-step reactions, such as condensation of diethyl malonate derivatives with hydroxylamine or substituted amines under controlled conditions . Characterization via NMR, IR, and X-ray crystallography confirms its planar dihydrothiophene ring and orthogonal orientation of substituents, critical for molecular interactions .
Properties
IUPAC Name |
ethyl 3-hydroxy-5-(4-methylphenyl)imino-2H-thiophene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(17)12-11(16)8-19-13(12)15-10-6-4-9(2)5-7-10/h4-7,16H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUQNMIUYMNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802346 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with 4-toluidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and purity.
Chemical Reactions Analysis
Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has shown potential in medicinal chemistry as a precursor for the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown promising results, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
Thiophene derivatives have also been studied for their anti-inflammatory effects. This compound has been explored in vitro for its ability to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it useful in creating more complex molecules.
Synthesis of Heterocycles
This compound can be utilized in the synthesis of novel heterocyclic compounds. These compounds are essential in drug discovery and development due to their diverse biological activities .
Reactions with Nucleophiles
The electrophilic nature of the carbonyl group in the compound allows it to react with nucleophiles, leading to the formation of various derivatives. This property is particularly useful in creating compounds with enhanced pharmacological profiles .
Material Science
In material science, this compound has potential applications due to its electronic properties.
Conductive Polymers
Research has indicated that thiophene derivatives can be incorporated into conductive polymers. The presence of this compound may enhance the electrical conductivity and stability of these materials, making them suitable for applications in organic electronics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and chemical properties are best understood through comparison with analogous thiophene derivatives. Key structural variations include substituents on the aromatic ring, ester/amide functionalities, and heterocyclic modifications.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences and Impacts
Physicochemical Properties
- Molecular Weight and Solubility: Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate (estimated MW: ~306.36 g/mol) has higher lipophilicity than its fluorophenyl analog (MW: 297.24 g/mol) due to the methyl group . Compounds with polar substituents (e.g., nitro, methoxy) exhibit lower solubility in nonpolar solvents .
- Thermal Stability: Melting points range from 129–166°C, influenced by substituent bulk and crystallinity. The toluidino derivative’s planar structure (confirmed via X-ray) contributes to higher thermal stability .
Biological Activity
Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate (CAS Number: 886360-76-5) is a compound of interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 409.1 ± 45.0 °C |
| Melting Point | 139 - 141 °C |
| Flash Point | 201.2 ± 28.7 °C |
| LogP | 2.24 |
This compound is characterized by a thiophene ring and an oxo group, contributing to its potential biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays revealed that it possesses strong free radical scavenging capabilities, indicating its potential use in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various compounds highlighted that this compound exhibited superior activity against Bacillus subtilis and Candida albicans. The results were statistically significant when compared to control groups .
- Antioxidant Studies : In another research effort, the compound was subjected to various antioxidant assays including the DPPH assay and ferric reducing antioxidant power (FRAP) assay. The results indicated that it not only scavenged free radicals effectively but also reduced ferric ions, showcasing its dual antioxidant mechanism .
- Mechanistic Insights : Molecular docking studies have been employed to understand the interaction of this compound with bacterial enzymes. The binding affinities suggest that it may inhibit key enzymatic pathways in bacteria, contributing to its antimicrobial effects .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the toluidino group (aromatic protons at ~6.5–7.5 ppm) and ester moiety (quartet for ethyl CH2 at ~4.2 ppm). Integrate signals to verify stoichiometry .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH stretches (amine group at ~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion matches the theoretical mass (C15H16N2O3S: 304.37 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant per SDS data) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How is single-crystal X-ray diffraction applied to resolve its structure?
- Methodological Answer :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect data at 298 K to minimize thermal motion .
- Refinement : Apply SHELXL for least-squares refinement. Key metrics: R factor < 0.05, data-to-parameter ratio > 10 .
- Validation : Check for disorder (e.g., ethyl group rotamers) using displacement parameter analysis .
Advanced Research Questions
Q. How can conflicting data between NMR and crystallographic results be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the toluidino group) .
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify static vs. dynamic discrepancies .
- Twinned Crystals : Re-examine diffraction data for merohedral twinning, which can distort crystallographic metrics .
Q. What synthetic routes optimize yield and purity?
- Methodological Answer :
- Gewald Reaction : Condense ethyl cyanoacetate with 4-toluidine and sulfur in DMF at 80°C, achieving ~70% yield after recrystallization (ethanol/water) .
- Acid Catalysis : Replace DMF with acetic acid to accelerate cyclization, but monitor for by-products (e.g., dimerization) via TLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product from unreacted starting materials .
Q. How do substituents (e.g., toluidino vs. anilino) influence electronic properties and reactivity?
- Methodological Answer :
- Hammett Analysis : Compare σ values of substituents to correlate electron-donating/withdrawing effects with reaction rates (e.g., cyclization kinetics) .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Experimental Validation : Synthesize analogs (e.g., 4-fluoro or 4-methoxy derivatives) and compare UV-Vis absorption maxima .
Q. What strategies validate the compound’s potential as a bioactive scaffold?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong binding affinity (ΔG < −8 kcal/mol) .
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with antibacterial IC50 values .
- In Vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC < 50 µg/mL indicates promise) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
